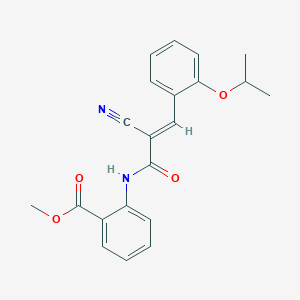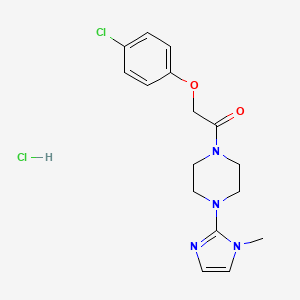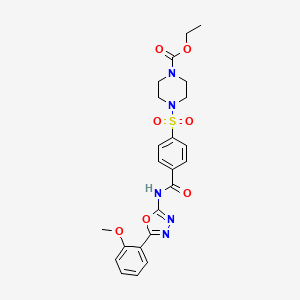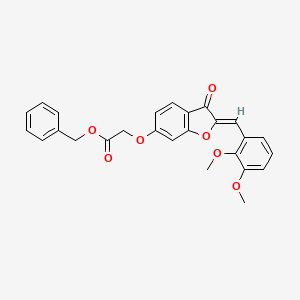
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate" is a multifunctional molecule that can be used as a synthon for the preparation of various heterocyclic systems. It is related to a class of compounds that have been extensively studied for their potential applications in different fields, including herbicides and pharmaceuticals .
Synthesis Analysis
The synthesis of related cyanoacrylate compounds typically involves the reaction of acylamino with dimethylamino propenoates to produce versatile reagents like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog . These compounds serve as precursors for the synthesis of polysubstituted heterocyclic systems, which are important in the development of new herbicides and pharmaceuticals . The synthesis of similar compounds has been achieved through solid-state reactions, as well as through condensation reactions involving different reagents .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . For instance, the crystal structure of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was determined to be monoclinic with strong intermolecular hydrogen bonds . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was investigated using density functional theory (DFT) to optimize the molecular structure and predict vibrational frequencies and NMR chemical shifts .
Chemical Reactions Analysis
Cyanoacrylates are known to undergo various chemical reactions, including radical additions and ring closure reactions . For example, cyano(ethoxycarbonothioylthio)methyl benzoate has been used as a one-carbon radical equivalent for the introduction of an acyl unit to olefins . Additionally, the ring closure reaction of 3-alkoxy-2-(2-benzamidophenyl)acrylates to oxindoles has been studied, providing insights into the reaction mechanisms of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylate compounds are influenced by their molecular structure. The thermal properties, such as heat of fusion and entropy of fusion, have been studied using differential scanning calorimetry (DSC) . The physicochemical properties, including thermodynamic functions and non-linear optical (NLO) properties, have also been investigated to understand the behavior of these compounds in different environments .
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is involved in complex chemical transformations, showcasing its utility in synthetic organic chemistry. For example, the study on O,N and N,N double rearrangement demonstrates the compound's role in producing novel organic structures through condensation reactions, highlighting its potential in creating diverse chemical entities for further application in material science and medicinal chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985). This work is pivotal in understanding the rearrangement processes that can be applied to synthesize complex molecules from simpler precursors.
Material Science and Photostability Enhancement
In the realm of material science , specifically targeting the enhancement of photostability in agricultural chemicals, the compound serves as a key precursor. The research on pesticide‐conjugated polyacrylate nanoparticles demonstrates innovative approaches to improve the photostability of emamectin benzoate, a crucial aspect for extending the efficacy of pesticides under sunlight exposure. By conjugating the pesticide to acrylamide-based polymers, researchers achieved significant advancements in prolonging the active life of pesticides, underscoring the compound's value in developing more resilient agricultural products (Shang et al., 2013).
Corrosion Inhibition and Protective Coatings
Another significant application involves corrosion inhibition for metals, showcasing the compound's potential in protective coatings. Research focusing on synthetic acrylamide derivatives as corrosion inhibitors illustrates how these compounds can significantly mitigate corrosion in metal surfaces exposed to harsh environments. Such studies are critical for industries reliant on metal infrastructure, offering solutions to enhance longevity and reduce maintenance costs. The synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper emphasize the practical benefits of these chemical investigations, providing insights into the protective properties afforded by these compounds (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14(2)27-19-11-7-4-8-15(19)12-16(13-22)20(24)23-18-10-6-5-9-17(18)21(25)26-3/h4-12,14H,1-3H3,(H,23,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUAHLLVIMRAZ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)



![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)



![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)

